molecular formula C26H21BrClNO4S B11640172 (5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11640172
M. Wt: 558.9 g/mol
InChI Key: XMLLYWVPGVPCSR-UCQKPKSFSA-N
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Description

The compound (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include brominating agents, ethylating agents, and chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C26H21BrClNO4S

Molecular Weight

558.9 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H21BrClNO4S/c1-2-32-22-13-19(12-21(27)24(22)33-16-18-6-4-3-5-7-18)14-23-25(30)29(26(31)34-23)15-17-8-10-20(28)11-9-17/h3-14H,2,15-16H2,1H3/b23-14-

InChI Key

XMLLYWVPGVPCSR-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Origin of Product

United States

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